
1-Pyridin-4-ylpropan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyridin-4-ylpropan-1-one hydrochloride, also known as 1-Propanone, 1-(4-pyridinyl)-, hydrochloride (1:1), is a chemical compound with the molecular formula C8H9NO.ClH and a molecular weight of 171.62 .
Molecular Structure Analysis
The molecular structure of 1-Pyridin-4-ylpropan-1-one hydrochloride consists of a pyridine ring attached to a propanone group. The hydrochloride indicates the presence of a chloride ion, which forms a salt with the compound .Physical And Chemical Properties Analysis
The melting point of 1-Pyridin-4-ylpropan-1-one hydrochloride is reported to be between 159-160 °C .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Potential Biological Applications
Researchers have developed an effective synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one, starting from 1H-indole. This synthesis involves the use of 4-(1-pyrrolidino)pyridine for the removal of the chloroacetyl moiety, showcasing the utility of pyridine derivatives in synthetic chemistry. The synthesized compound is suggested to possess potential biological interest due to its aldose reductase inhibitory potential, highlighting its relevance in medicinal chemistry (Demopoulos, Nicolaou, & Zika, 2003).
Corrosion Inhibition
A study on the inhibition effect of urea-derived Mannich bases on a mild steel surface in HCl solution demonstrated the synthesis and characterization of novel Mannich bases, including compounds related to pyridine derivatives. These compounds were found to effectively inhibit corrosion, with their efficiency increasing with concentration. This research not only underscores the practical applications of pyridine derivatives in industrial corrosion protection but also contributes to our understanding of the relationship between molecular structure and inhibition efficiency (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
Luminescent Probes
In the field of materials science, heterometallic coordination polymers containing 1D channels synthesized under hydrothermal conditions were found to significantly increase emission intensities upon the addition of Zn2+. This property suggests the application of such polymers, which include pyridine derivatives, as luminescent probes for metal ions, offering a novel approach to sensing and detection technologies (Zhao et al., 2004).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This study provides insight into the reaction mechanism, highlighting the versatility of pyridine derivatives in catalytic processes. The ability to regenerate the catalyst underscores the potential for sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).
Eigenschaften
IUPAC Name |
1-pyridin-4-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c1-2-8(10)7-3-5-9-6-4-7;/h3-6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORITXTWPHOJZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=NC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2557488.png)
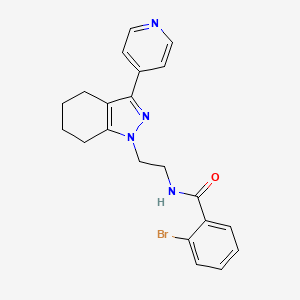

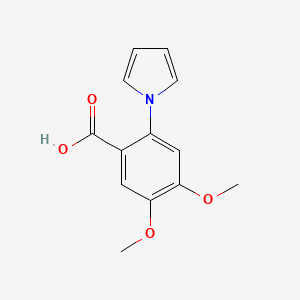

![1-(2-chlorobenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2557496.png)
![Methyl 2-[[2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2557498.png)
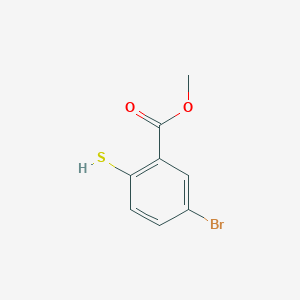
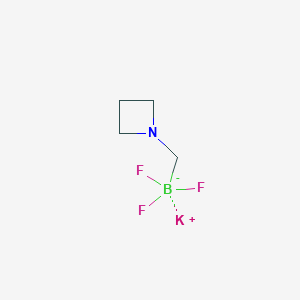
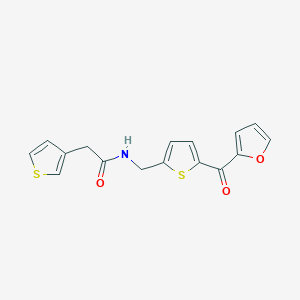

![6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2557505.png)

![[3-(4-Methyl-1,3-thiazol-2-yl)phenyl]methanamine;trihydrochloride](/img/structure/B2557508.png)